

In-Depth Technical Guide: Boc-Gly-amido-C-PEG3-C3-amine

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Compound of Interest

Compound Name: *Boc-Gly-amido-C-PEG3-C3-amine*

Cat. No.: *B1667351*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-Gly-amido-C-PEG3-C3-amine is a functionalized polyethylene glycol (PEG) linker designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).^{[1][2][3][4]} PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest or POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.^{[5][6]} The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule, such as solubility and cell permeability.^{[7][8]}

This technical guide provides a comprehensive overview of **Boc-Gly-amido-C-PEG3-C3-amine**, including its chemical properties, pricing from various suppliers, and detailed, generalized experimental protocols for its application in PROTAC synthesis.

Chemical Properties and Supplier Information

Boc-Gly-amido-C-PEG3-C3-amine is an amino-PEG linker containing a Boc-protected amine and a terminal primary amine. The primary amine can be readily conjugated to a carboxylic acid, for instance on a ligand for an E3 ligase or a POI. The Boc protecting group can be removed under mild acidic conditions to reveal a second primary amine, which can then be coupled to the other binding moiety of the PROTAC.

Table 1: Supplier and Pricing Information for **Boc-Gly-amido-C-PEG3-C3-amine**

Supplier	Catalog Number	Quantity	Price (USD)
BroadPharm	BP-41636	100 mg	\$280.00
		500 mg	\$650.00
		1 g	\$890.00
MedChemExpress	HY-140237	1 mg	Contact for price
		5 mg	Contact for price
Sigma-Aldrich	AABH9BD990ED	-	Contact for price
Nordic Biosite	HY-140237-1	1 pcs	Contact for price

Note: Prices are subject to change and may not include shipping and handling fees. Please refer to the supplier's website for the most current pricing.

Table 2: Technical Data for **Boc-Gly-amido-C-PEG3-C3-amine**

Property	Value
CAS Number	525583-49-7
Molecular Formula	C ₁₇ H ₃₅ N ₃ O ₅
Molecular Weight	377.48 g/mol
Appearance	Solid
Purity	>98% (typical)
Storage Conditions	-20°C for long-term storage

Experimental Protocols

The following protocols are generalized procedures for the use of **Boc-Gly-amido-C-PEG3-C3-amine** in the synthesis of PROTACs. Optimization of reaction conditions (e.g., reaction time, temperature, and reagent stoichiometry) may be necessary for specific applications.

Protocol 1: Boc Deprotection

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

- **Boc-Gly-amido-C-PEG3-C3-amine**
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4)
- Rotary evaporator

Procedure:

- Dissolve **Boc-Gly-amido-C-PEG3-C3-amine** in anhydrous DCM (e.g., 10 mg/mL).
- Add an equal volume of TFA to the solution.
- Stir the reaction mixture at room temperature for 1-2 hours.
- Monitor the deprotection reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
- Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.
- Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution to neutralize any remaining acid.

- Wash the organic layer with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure to yield the deprotected amine.

Protocol 2: Amide Coupling Reaction

This protocol outlines the conjugation of the primary amine of the linker to a molecule containing a carboxylic acid (e.g., a POI ligand or an E3 ligase ligand).

Materials:

- Deprotected Gly-amido-C-PEG3-C3-amine (from Protocol 1) or **Boc-Gly-amido-C-PEG3-C3-amine**
- Carboxylic acid-containing molecule (e.g., POI-COOH or E3-Ligase-COOH)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- N,N-Diisopropylethylamine (DIPEA)
- Anhydrous Dimethylformamide (DMF)
- Ethyl acetate
- Saturated aqueous NaHCO_3
- Brine
- Anhydrous Na_2SO_4
- Silica gel for column chromatography

Procedure:

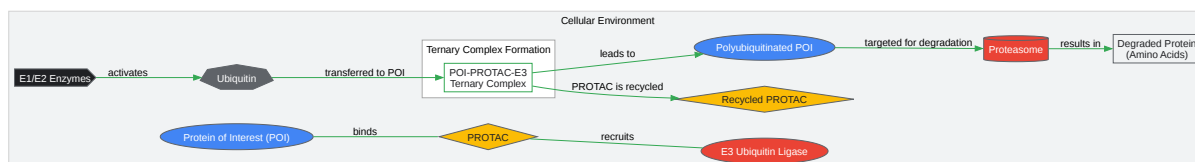
- To a solution of the carboxylic acid-containing molecule (1.0 equivalent) in anhydrous DMF, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
- Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

- Add a solution of the amine-containing linker (either the Boc-protected or deprotected form, 1.1 equivalents) in anhydrous DMF to the reaction mixture.
- Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.
- Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO_3 , water, and brine.
- Dry the organic layer over anhydrous Na_2SO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford the desired conjugate.

Visualizations

PROTAC Mechanism of Action

The following diagram illustrates the general mechanism by which a PROTAC molecule induces the degradation of a target protein.

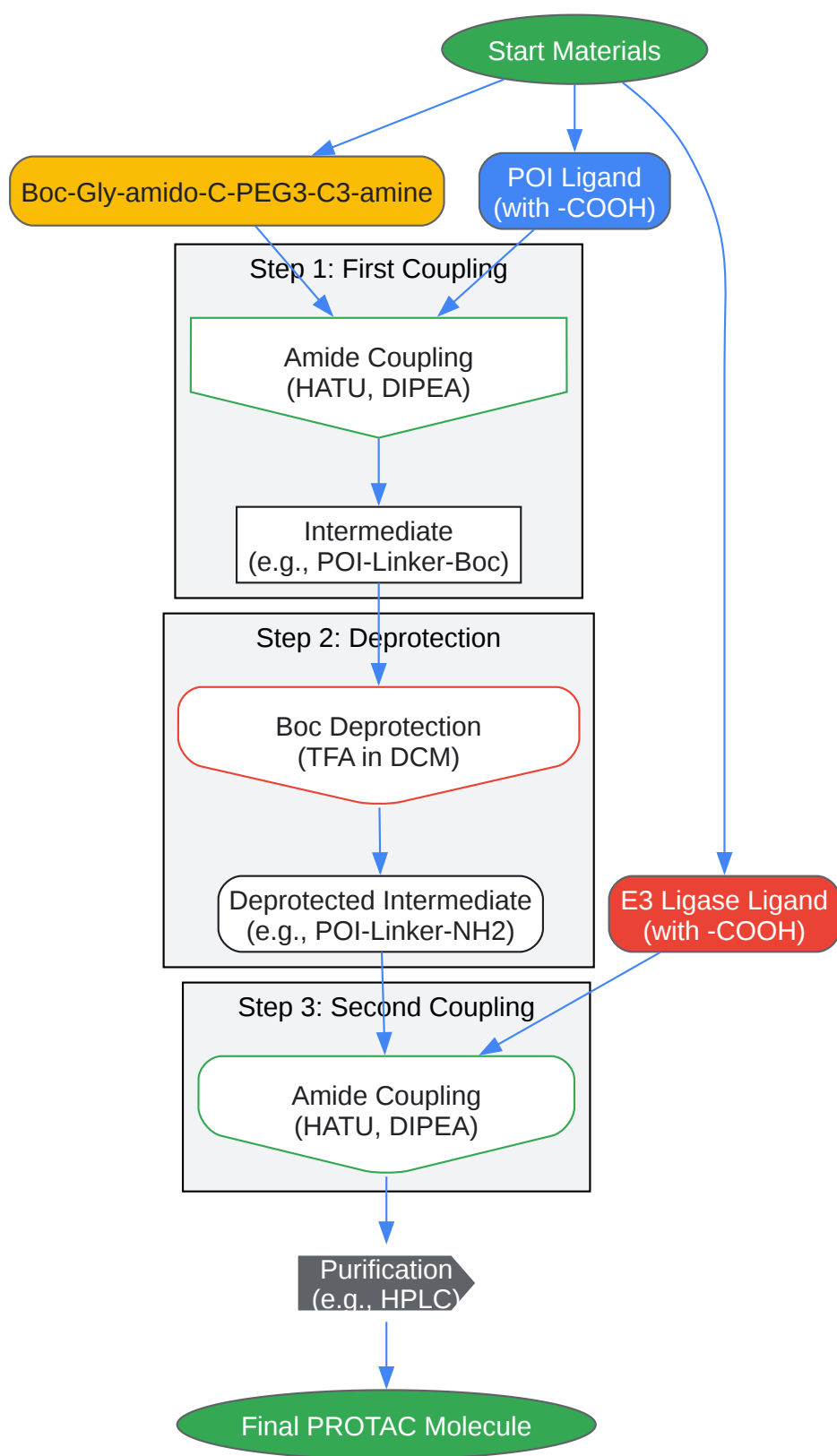


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Caption: General mechanism of PROTAC-mediated protein degradation.

Synthetic Workflow for PROTAC Synthesis

This diagram outlines a generalized synthetic workflow for constructing a PROTAC using **Boc-Gly-amido-C-PEG3-C3-amine**.



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Caption: Generalized workflow for PROTAC synthesis.

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